molecular formula C14H12FNO3 B563882 Flumequine-13C3 CAS No. 1185049-09-5

Flumequine-13C3

Cat. No. B563882
CAS RN: 1185049-09-5
M. Wt: 264.229
InChI Key: DPSPPJIUMHPXMA-AIGZGMKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flumequine-13C3 is the 13C3 labeled Flumequine . Flumequine is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class used to treat bacterial infections . It acts as a topoisomerase II inhibitor, with an IC50 of 15 μM (3.92 μg/mL) .


Synthesis Analysis

Flumequine-13C3 is intended for use as an internal standard for the quantification of flumequine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Flumequine-13C3 is C11[13C]3H12FNO3 . The molecular weight is 264.23 .


Chemical Reactions Analysis

Flumequine degradation by sulfate radical based advanced oxidation processes (AOPs) has been reported . Sulfate radical (SO4˙−) shows a similar oxidation capacity but a longer half-life compared to hydroxyl radical (HO˙). SO4˙− could cause chain reactions and result in the generation of halogen radicals and carbonate radicals .


Physical And Chemical Properties Analysis

Flumequine-13C3 is a solid substance . It is soluble in Dichloromethane and DMSO .

Scientific Research Applications

Mechanism of Action

Target of Action

Flumequine-13C3, a labeled version of Flumequine, is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class . It primarily targets bacterial DNA gyrase, a type II topoisomerase . This enzyme is crucial for bacterial DNA replication as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, relieving the tension caused by the unwinding of the DNA double helix .

Mode of Action

Flumequine-13C3, like its parent compound Flumequine, acts as an inhibitor of bacterial DNA gyrase . By binding to this enzyme, Flumequine-13C3 prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to DNA fragmentation and ultimately, bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Flumequine-13C3 is bacterial DNA replication . By inhibiting DNA gyrase, Flumequine-13C3 prevents the relaxation of positive supercoils that form in the DNA molecule during replication . This disruption of the normal supercoiling process leads to breaks in the DNA, halting replication and leading to cell death .

Result of Action

The primary result of Flumequine-13C3’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication via the inhibition of DNA gyrase . Flumequine-13C3 is active against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .

Safety and Hazards

Flumequine-13C3 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-AIGZGMKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumequine-13C3

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